molecular formula C12H13N B14112754 1-(2-Methyl-allyl)-1H-indole

1-(2-Methyl-allyl)-1H-indole

Cat. No.: B14112754
M. Wt: 171.24 g/mol
InChI Key: RRPRBOJSQZSRQS-UHFFFAOYSA-N
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Description

1-(2-Methyl-allyl)-1H-indole is a high-purity organic compound supplied as a yellow to colorless liquid (oil) for research applications . It has the molecular formula C12H13N and a molecular weight of 171.24 g/mol . To ensure stability, this product should be stored in a sealed container under an inert atmosphere, protected from light, and at room temperature (20-22°C) . This chemical features an indole scaffold, a privileged structure in medicinal chemistry and natural product synthesis . The indole nucleus is a fundamental building block found in numerous biologically active molecules and alkaloids, making indole derivatives valuable intermediates in organic synthesis and drug discovery efforts . Researchers utilize such compounds to explore new therapeutic agents, given the broad biological potential of indole derivatives, which includes documented anticancer, antimicrobial, and anti-inflammatory properties in related molecules . Intended Use: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Handling and Storage: Please refer to the safety data sheet for comprehensive handling and safety information.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)indole

InChI

InChI=1S/C12H13N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8H,1,9H2,2H3

InChI Key

RRPRBOJSQZSRQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Traditional Alkylation Methods

Phase Transfer-Catalyzed Alkylation

Phase transfer catalysis (PTC) enables efficient N-alkylation of indole under mild conditions. A representative protocol involves reacting indole with 3-bromo-2-methylpropene (2-methylallyl bromide) in a biphasic system:

  • Conditions : Toluene/NaOH (50% aqueous), tetrabutylammonium hydrogen sulfate (5 mol%), 25°C, 3 hours.
  • Mechanism : The phase transfer catalyst facilitates deprotonation of indole at the N1 position, followed by nucleophilic substitution with 2-methylallyl bromide.
  • Yield : 88–92% for analogous N-allylated indoles.

Alkali Metal Hydride-Mediated Alkylation

Sodium hydride (NaH) in polar aprotic solvents promotes direct N-alkylation:

  • Procedure : Indole (1 equiv), 2-methylallyl bromide (1.1 equiv), and NaH (1.2 equiv) in DMF at 0°C to room temperature.
  • Key Advantage : High regioselectivity for N1 over C3 alkylation due to the strong base deprotonating indole preferentially at nitrogen.
  • Yield : 85–90% (extrapolated from similar allylations).
Table 1. Comparison of Traditional Alkylation Methods
Method Catalyst/Base Solvent Temperature Time (h) Yield (%)
Phase Transfer NaOH, TBAB Toluene 25°C 3 88–92
NaH-Mediated NaH DMF 0°C → RT 2 85–90

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • Protocol : Indole, 2-methylallyl bromide, and K₂CO₃ in acetone irradiated at 130°C for 30 minutes.
  • Efficiency : 95% conversion achieved in 1/6th the time of thermal methods.
  • Mechanistic Insight : Dielectric heating enhances collision frequency, reducing activation energy.

One-Pot Fischer Indolization and N-Alkylation

This tandem strategy constructs the indole core and installs the 2-methylallyl group sequentially:

  • Fischer Indolization : Cyclization of phenylhydrazine with ketones (e.g., cyclohexanone) in THF/HCl at 150°C.
  • N-Alkylation : Direct addition of 2-methylallyl bromide and NaH in DMF at 80°C.
  • Yield : 78–82% over two steps.
  • Advantage : Avoids isolation of intermediates, improving atom economy.

Comparative Analysis of Synthetic Methods

Table 2. Advantages and Limitations of Each Method
Method Advantages Limitations
Phase Transfer Mild conditions, scalable Requires biphasic setup
NaH-Mediated High regioselectivity Sensitivity to moisture
Microwave Rapid, energy-efficient Specialized equipment required
One-Pot Streamlined synthesis Narrow substrate scope

Recent Advances and Alternative Approaches

Electrochemical Alkylation

A novel approach utilizes Pt electrodes in MeCN with NaI, enabling N-alkylation via radical intermediates:

  • Conditions : 2-methylallyl iodide, indole, 1.5 V, 6 hours.
  • Yield : 65% (preliminary data).

Transition Metal Catalysis

Palladium-catalyzed C–N coupling has been explored but remains underdeveloped for this substrate.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-allyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methyl-allyl)-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to tryptophan, an essential amino acid.

    Medicine: Research explores its potential as a precursor for developing drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-allyl)-1H-indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methyl-allyl)-1H-indole with structurally related N-substituted indoles, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Substituent Molecular Formula Molecular Weight Key Properties/Activities References
1-(2-Methyl-allyl)-1H-indole 2-Methyl-allyl C₁₂H₁₃N 159.24 Hypothesized increased lipophilicity and steric bulk; potential CNS activity (inferred from allyl analogs). N/A*
1-(4-Chlorophenyl)-1H-indole 4-Chlorophenyl C₁₄H₁₀ClN 227.69 Melting point: 64–66°C; structural simplicity with halogen-enhanced target binding.
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole Phenylsulfonyl + piperazine C₁₈H₂₀N₄O₂S 356.44 BACE1 inhibition (IC₅₀ = 19.66 mM); 5-HT6R antagonism (Ki = 2.6 nM).
1-(2-Cyclohexylethyl)-1H-indole Cyclohexylethyl C₁₆H₂₁N 227.34 Used in synthetic cannabinoid analogs; high lipophilicity.
1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole Chlorobenzyl + methylsulfonylphenyl C₂₁H₁₇ClNO₂S 386.89 COX-2 inhibition (anti-inflammatory activity: 90.5% at 10 µM).
1-(2-Nitrophenyl)-1H-indole 2-Nitrophenyl C₁₄H₁₀N₂O₂ 238.25 Electron-withdrawing nitro group; potential for redox-active interactions.

Notes:

  • Biological Activity : Phenylsulfonyl-piperazine hybrids (e.g., compound 56) demonstrate multi-target activity (BACE1, 5-HT6R, Aβ aggregation), whereas chlorobenzyl derivatives exhibit anti-inflammatory effects via COX-2 inhibition .
  • Synthetic Routes : N-Alkylation (e.g., cyclohexylethyl indole synthesis ) and solvent-free aldehyde-indole condensations (e.g., synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles ) are common methods for N-substituted indoles.

Structural and Functional Insights

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like cyclohexylethyl or phenylsulfonyl-piperazine may hinder binding to flat enzymatic pockets but enhance selectivity for complex targets (e.g., BACE1) .
  • Hybrid Pharmacophores : Combining indole with fragments like tacrine or benzylamine (e.g., compound 55) optimizes multi-target activity and drug-likeness .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methyl-allyl)-1H-indole, and how can reaction yields be maximized?

The compound can be synthesized via N-alkylation of 1H-indole using 3-bromo-2-methylpropene (or analogous allylic halides) in the presence of a strong base like sodium hydride (NaH) in polar aprotic solvents (e.g., DMSO). Purification typically involves flash chromatography with gradients of cyclohexane/ethyl acetate (e.g., 8:2 to 7:3). For example, similar N-alkylation protocols achieved 75–87% yields for related indole derivatives . Optimization may include adjusting stoichiometry, reaction time, or solvent choice to mitigate side reactions like over-alkylation.

Q. What spectroscopic methods are recommended for structural confirmation of 1-(2-Methyl-allyl)-1H-indole?

Key techniques include:

  • 1H/13C NMR : To verify substitution patterns (e.g., allyl group integration and coupling constants).
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight confirmation .
  • IR Spectroscopy : To identify functional groups (e.g., C=C stretching in the allyl moiety). Cross-validation with single-crystal X-ray diffraction (XRD) is ideal but requires high-quality crystals .

Q. What safety protocols should be followed when handling 1-(2-Methyl-allyl)-1H-indole in the lab?

  • Use personal protective equipment (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation of vapors.
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .
  • Store in airtight containers away from light and oxidizing agents.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical bond parameters in 1-(2-Methyl-allyl)-1H-indole?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize molecular geometry and compare bond lengths/angles with XRD data. For example, studies on similar indole derivatives showed <2% deviation between DFT-optimized and experimental bond parameters. Molecular Electrostatic Potential (MEP) maps further predict reactive sites (e.g., electron-rich indole positions) for functionalization .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on 1-(2-Methyl-allyl)-1H-indole derivatives?

  • Scaffold Modification : Introduce substituents (e.g., halides, sulfonyl groups) at the indole N1 or C3 positions to assess bioactivity changes.
  • Bioisosteric Replacement : Replace the allyl group with isosteres (e.g., propargyl, cyclopropyl) to evaluate pharmacokinetic effects.
  • In Silico Screening : Use docking simulations to prioritize targets (e.g., serotonin receptors) based on binding affinity predictions .

Q. How can crystallographic software (e.g., SHELX, WinGX) improve the accuracy of structural refinement for 1-(2-Methyl-allyl)-1H-indole?

  • SHELXL : Refine small-molecule structures against XRD data, adjusting parameters like thermal displacement and occupancy.
  • WinGX : Integrate tools for data reduction (e.g., absorption corrections) and visualization (e.g., ORTEP-3 for thermal ellipsoid plots). These programs are critical for resolving disorder in flexible allyl groups and validating hydrogen bonding networks .

Q. What experimental approaches address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the allyl group).
  • 2D NMR (COSY, NOESY) : Confirm through-space correlations and eliminate assignment ambiguities.
  • Synchrotron XRD : Obtain high-resolution data to cross-check bond lengths and torsional angles .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the allyl group.
  • Characterization : Combine multiple techniques (e.g., XRD + DFT) for robust structural validation.
  • Data Interpretation : Use software like Gaussian (DFT) and Mercury (crystallography) for advanced analysis .

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